METHYL 4-[4-(QUINOLINE-8-SULFONAMIDO)BENZAMIDO]BENZOATE
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Overview
Description
METHYL 4-[4-(QUINOLINE-8-SULFONAMIDO)BENZAMIDO]BENZOATE is a complex organic compound that features a quinoline moiety, a sulfonamide group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[4-(QUINOLINE-8-SULFONAMIDO)BENZAMIDO]BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Sulfonamide: The quinoline moiety is first sulfonylated using a sulfonyl chloride reagent under basic conditions.
Coupling with Benzoyl Chloride: The sulfonylated quinoline is then coupled with 4-aminobenzoyl chloride in the presence of a base to form the intermediate.
Esterification: The final step involves the esterification of the intermediate with methanol in the presence of an acid catalyst to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[4-(QUINOLINE-8-SULFONAMIDO)BENZAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized using strong oxidizing agents.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino derivatives of the quinoline moiety.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
METHYL 4-[4-(QUINOLINE-8-SULFONAMIDO)BENZAMIDO]BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 4-[4-(QUINOLINE-8-SULFONAMIDO)BENZAMIDO]BENZOATE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the sulfonamide group can inhibit enzymes by mimicking the natural substrate. This dual action can disrupt cellular processes and inhibit the growth of cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinoline-8-sulfonamide: Shares the sulfonamide group but lacks the benzoate ester.
Methyl 4-aminobenzoate: Contains the benzoate ester but lacks the quinoline moiety.
4-Quinolyl benzoate: Contains both the quinoline and benzoate groups but lacks the sulfonamide linkage.
Uniqueness
METHYL 4-[4-(QUINOLINE-8-SULFONAMIDO)BENZAMIDO]BENZOATE is unique due to its combination of a quinoline moiety, a sulfonamide group, and a benzoate ester. This unique structure allows it to interact with multiple biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H19N3O5S |
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Molecular Weight |
461.5g/mol |
IUPAC Name |
methyl 4-[[4-(quinolin-8-ylsulfonylamino)benzoyl]amino]benzoate |
InChI |
InChI=1S/C24H19N3O5S/c1-32-24(29)18-9-11-19(12-10-18)26-23(28)17-7-13-20(14-8-17)27-33(30,31)21-6-2-4-16-5-3-15-25-22(16)21/h2-15,27H,1H3,(H,26,28) |
InChI Key |
KGHPFUYMDBDNNG-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
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